molecular formula C31H34N2O3 B15007757 1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one

1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one

Cat. No.: B15007757
M. Wt: 482.6 g/mol
InChI Key: UINLEOGAZCGKBK-UHFFFAOYSA-N
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Description

1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a dioxane ring and an indole ring, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a dioxane derivative, often facilitated by a Lewis acid catalyst.

    Introduction of the Piperidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated derivatives.

Scientific Research Applications

1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for greater stability and specificity in its interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C31H34N2O3

Molecular Weight

482.6 g/mol

IUPAC Name

1'-[(4-benzylpiperidin-1-yl)methyl]-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C31H34N2O3/c1-30(26-12-6-3-7-13-26)21-35-31(36-22-30)27-14-8-9-15-28(27)33(29(31)34)23-32-18-16-25(17-19-32)20-24-10-4-2-5-11-24/h2-15,25H,16-23H2,1H3

InChI Key

UINLEOGAZCGKBK-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCC(CC4)CC5=CC=CC=C5)OC1)C6=CC=CC=C6

Origin of Product

United States

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